molecular formula C6H5BrN4O B11880805 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B11880805
M. Wt: 229.03 g/mol
InChI Key: IOIBIMSJBFOWHT-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and an imidazo[4,5-b]pyrazin-2-one core structure. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a methylated imidazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The methyl group also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

5-bromo-3-methyl-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C6H5BrN4O/c1-11-5-4(10-6(11)12)8-2-3(7)9-5/h2H,1H3,(H,8,10,12)

InChI Key

IOIBIMSJBFOWHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=CN=C2NC1=O)Br

Origin of Product

United States

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